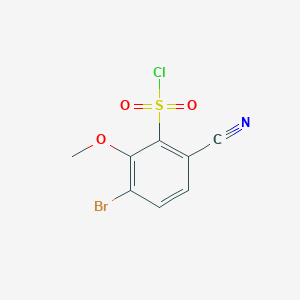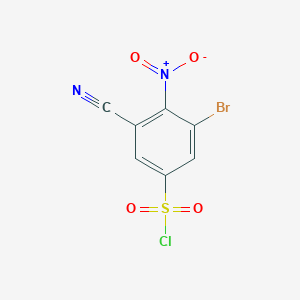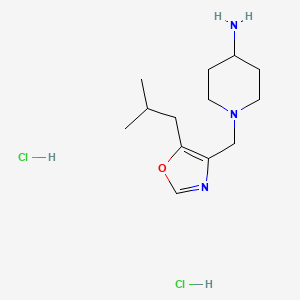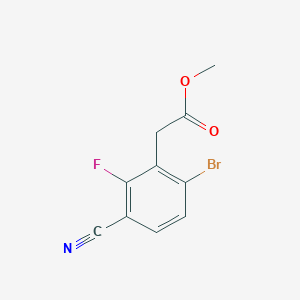![molecular formula C10H12N2O2 B1484997 (2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098154-38-0](/img/structure/B1484997.png)
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
概要
説明
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Formation of the Propenoic Acid Moiety: This involves the reaction of the alkylated pyrazole with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Piperine: An alkaloid from black pepper with similar bioactive properties.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.
3-Methoxyphenylboronic acid: Another compound with a similar structural motif used in various chemical applications.
Uniqueness
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to its specific combination of a pyrazole ring and a propenoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
(E)-3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7H,1,6H2,2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEHYQQKYFHTIG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B1484914.png)
![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)





![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)


![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)

